Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate
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Overview
Description
Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate is a chemical compound with the molecular formula C13H14N2O4S. It is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiazole compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]formate
- 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-ethyl-1-piperazinecarbodithioate
- Allyl [(6-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate
Uniqueness
Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate is unique due to its specific ethoxy and carbamoyl functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C13H14N2O4S |
---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
ethyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C13H14N2O4S/c1-3-18-8-5-6-9-10(7-8)20-13(14-9)15-11(16)12(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15,16) |
InChI Key |
JBKKYTGZESQHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)OCC |
Origin of Product |
United States |
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